2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid is a chemical compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method is known for its selectivity and efficiency, providing a general and selective synthesis of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate
- 2-{2-[(3,6-dichloropyridazin-4-yl)amino]ethyl}benzoic acid
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H8Cl2N2O2 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-8(2,7(13)14)4-3-5(9)11-12-6(4)10/h3H,1-2H3,(H,13,14) |
InChI Key |
MOESGHSSQVLVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NN=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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